molecular formula C7H5F5O2S B1362324 3-(Pentafluorosulfanyl)benzoic acid CAS No. 833-96-5

3-(Pentafluorosulfanyl)benzoic acid

Cat. No.: B1362324
CAS No.: 833-96-5
M. Wt: 248.17 g/mol
InChI Key: AKFDIYXSRGLRAB-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfanyl)benzoic acid is an organosulfur compound with the molecular formula C7H5F5O2S. It is characterized by the presence of a pentafluorosulfanyl group (SF5) attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of significant interest in various fields of scientific research due to its stability and reactivity under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfanyl)benzoic acid typically involves the introduction of the pentafluorosulfanyl group onto a benzene ring. One common method is the direct fluorination of diaryldisulfides using fluorinating agents such as xenon difluoride (XeF2) or silver(II) fluoride (AgF2). This method, however, often suffers from low yields .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the condensation of benzoic acid derivatives with pentafluorosulfanyl anilines. This approach allows for the preparation of SF5-containing compounds in higher yields and with greater purity .

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimalarial Research

The SF5 moiety has been integrated into antimalarial compounds, notably mefloquine derivatives. Studies have shown that the incorporation of the pentafluorosulfanyl group at various positions on mefloquine can lead to compounds with comparable or improved efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives substituted at the 6- and 7-positions demonstrated similar or lower IC50 values compared to traditional mefloquine .

2.2 Anti-inflammatory Agents

Research indicates that 3-(pentafluorosulfanyl)benzoic acid derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. In a model study, a derivative exhibited significant efficacy in reducing inflammation in rat models, showcasing an effective ED50 value of 0.094 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.

Agrochemical Applications

3.1 Insecticides

Recent studies have highlighted the effectiveness of SF5-containing compounds as insecticides. A series of meta-diamide insecticides incorporating the pentafluorosulfanyl group were synthesized and tested against Plutella xylostella, a common pest in agriculture. The results indicated that certain derivatives displayed high insecticidal activity, with one compound achieving over 90% larvicidal activity at a concentration of 10 ppm .

Table 1: Insecticidal Activity of SF5-Containing Meta-Diamide Compounds

EntryCompoundLarvicidal Activity (%) at 72hLarvicidal Activity (%) at 96h
14a2836
24b77
34c9090
44d8387

Synthesis and Characterization

The synthesis of this compound typically begins with nitro-substituted benzoic acids, which are then reduced to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity, contributing to its availability for research and application .

Case Studies

Case Study: Development of Antimalarial Compounds

A comprehensive study on the synthesis of SF5-substituted mefloquine derivatives revealed significant advancements in antimalarial drug development. The study highlighted how structural modifications could lead to enhanced biological activity against Plasmodium falciparum, paving the way for novel therapeutic options .

Case Study: Insecticide Efficacy Testing

In another case study focusing on agricultural applications, researchers developed several SF5-containing insecticides and tested their efficacy against target pests. The findings demonstrated that these compounds not only exhibited potent insecticidal properties but also showed favorable environmental profiles due to their selective action against pests .

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfanyl)benzoic acid involves its interaction with molecular targets through the SF5 group. The electron-withdrawing nature of the SF5 group influences the compound’s reactivity and binding affinity to various biological molecules. This can affect enzyme activity, receptor binding, and other molecular interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Biological Activity

3-(Pentafluorosulfanyl)benzoic acid, a compound characterized by the presence of the pentafluorosulfanyl (SF₅) group, has garnered attention in recent years for its unique chemical properties and potential biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C₇H₅F₅O₂S. The SF₅ group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with SF₅-containing reagents. The process has been optimized to yield high purity products, often exceeding 95% purity in laboratory settings .

1. Ion Channel Modulation

Research indicates that compounds containing the SF₅ group, including this compound, exhibit significant ion channel modulation capabilities. These compounds have been shown to affect various ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels, which are crucial in cellular signaling and physiological processes .

2. Inhibitory Activity on Enzymes

Preliminary studies have demonstrated that this compound can inhibit key enzymes such as cyclooxygenase (COX-1 and COX-2) and aldo-keto reductase 1C3 (AKR1C3). The IC₅₀ values for COX inhibition were reported to be 1.8 μM for COX-1 and 12 μM for COX-2, indicating a potent inhibitory effect that could be leveraged for anti-inflammatory applications .

3. Insecticidal Activity

The compound has also shown promising results in insecticidal assays. For instance, studies evaluating its efficacy against Plutella xylostella (diamondback moth) larvae revealed significant feeding inhibition at concentrations as low as 10 ppm. This suggests potential applications in agricultural pest control .

Case Study 1: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of various SF₅-containing compounds highlighted that this compound exhibited strong COX inhibition, which is critical for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity towards COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Study 2: Insecticide Development

In a comparative study assessing various benzamide derivatives, this compound was noted for its high insecticidal activity against Aedes aegypti, the vector responsible for several viral diseases. The compound's ability to disrupt feeding behaviors in larvae positions it as a candidate for developing safer insecticides with lower toxicity profiles to non-target species .

Research Findings Summary

Property Value/Observation
Molecular Formula C₇H₅F₅O₂S
COX-1 Inhibition IC₅₀ 1.8 μM
COX-2 Inhibition IC₅₀ 12 μM
Insecticidal Activity Effective at ≤10 ppm against larvae
Toxicity in Mammals Low toxicity observed in preliminary tests

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(pentafluorosulfanyl)benzoic acid?

The synthesis typically involves functionalization of aromatic precursors via electrophilic substitution or transition-metal-catalyzed coupling. For example, oxidation of SF₅-substituted anisoles with H₂O₂ and H₂SO₄ yields aliphatic SF₅ derivatives like maleic and succinic acids, with 2-(pentafluorosulfanyl)maleic acid as a key intermediate . Methylation and subsequent hydrolysis steps are also employed, as seen in the conversion of methyl 3-bromo-5-(pentafluorosulfanyl)benzoate to the free acid using TFA and Na₂CO₃ .

Q. How is the purity of this compound validated in research settings?

High-performance liquid chromatography (HPLC) is widely used for purity assessment. For structurally similar fluorinated benzoic acids, methods achieve recovery rates of 98–103% with RSD < 1.2%, ensuring reproducibility in analytical workflows . LCMS and ¹⁹F NMR are critical for confirming molecular identity and monitoring reaction progress .

Advanced Research Questions

Q. What mechanistic insights exist for the decomposition of SF₅-substituted benzoic acid derivatives?

Acidic, neutral, and basic aqueous media induce decarboxylation of intermediates like 3-(pentafluorosulfanyl)muconolactone, forming acrylic acid derivatives. Decarboxylation of 2-(pentafluorosulfanyl)maleic acid yields 3-(pentafluorosulfanyl)acrylic acid, with pathways influenced by pH and temperature . These studies highlight the compound’s instability under extreme conditions, necessitating controlled storage.

Q. How do Diels–Alder reactions involving this compound derivatives proceed?

SF₅-substituted maleic anhydride reacts with cyclopentadiene to form cycloadducts, demonstrating the electron-withdrawing effect of the SF₅ group. The reaction’s regioselectivity and yield depend on solvent polarity and anhydride activation, with detailed NMR and LCMS data confirming product structures .

Q. What challenges arise in synthesizing sulfonamide derivatives of this compound?

Coupling reactions with bromoquinoline or chlorophenol sulfonyl chlorides require Pd catalysis (e.g., Pd₂dba₃) and optimized ligand systems (e.g., Xantphos). For example, methyl 3-amino-5-(pentafluorosulfanyl)benzoate reacts with 6-bromoquinoline-8-sulfonyl chloride to form inhibitors with ≥95% purity, but yields vary significantly (26–42%) due to steric hindrance from the SF₅ group .

Q. Methodological Considerations

Q. How can researchers address discrepancies in reported synthetic yields for SF₅-substituted benzoic acids?

Variations in yields (e.g., 26% vs. 81% in amination steps) often stem from differences in catalysts (Pd(OAc)₂ vs. Pd₂dba₃) or reaction temperatures. Systematic optimization of precursor ratios (e.g., tert-butyl carbamate as an ammonia surrogate) and solvent systems (toluene vs. MeCN) is critical .

Q. What analytical techniques are essential for characterizing SF₅-substituted benzoic acid derivatives?

  • ¹⁹F NMR : Distinguishes SF₅ environments (δ ~60–83 ppm), with coupling constants (J = 149–151 Hz) confirming substituent orientation .
  • LCMS : Validates molecular weight (e.g., m/z = 507.6–569.5 [M+H]⁺) and purity (AUC ≥95%) .
  • X-ray crystallography : Resolves steric effects of the SF₅ group in solid-state structures, though limited by crystal formation challenges.

Comparative and Application-Oriented Questions

Q. How does the SF₅ group influence the reactivity of benzoic acid compared to CF₃ or Cl substituents?

The SF₅ group’s strong electron-withdrawing nature enhances electrophilic substitution rates but reduces nucleophilic attack susceptibility. In contrast, CF₃ derivatives exhibit lower thermal stability, while Cl-substituted analogs are more prone to hydrolysis. This distinction is critical in designing agrochemicals or pharmaceuticals requiring hydrolytic resistance .

Q. What role does this compound play in medicinal chemistry research?

It serves as a scaffold for sulfonamide inhibitors targeting WD repeat-containing proteins. Derivatives like 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-(pentafluorosulfanyl)benzoic acid show promise in modulating protein-protein interactions, with SAR studies highlighting the SF₅ group’s role in binding affinity .

Q. Stability and Environmental Impact

Q. What are the environmental persistence metrics for SF₅-substituted benzoic acids?

While specific data on this compound is limited, analogous perfluorinated compounds (PFCs) exhibit moderate persistence (e.g., soil half-life = 27.8 days). Degradation studies suggest photolytic cleavage of the SF₅ group under UV light, but aqueous stability remains a concern .

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFDIYXSRGLRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381322
Record name 3-(Pentafluorosulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-96-5
Record name 3-(Pentafluorosulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Pentafluorosulfanyl)benzoic acid
3-(Pentafluorosulfanyl)benzoic acid
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3-(Pentafluorosulfanyl)benzoic acid
3-(Pentafluorosulfanyl)benzoic acid
3-(Pentafluorosulfanyl)benzoic acid

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